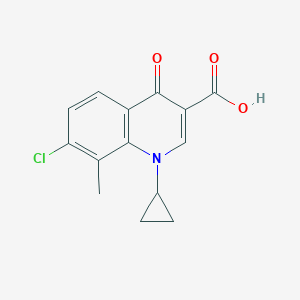

7-氯-1-环丙基-1,4-二氢-8-甲基-4-氧代-3-喹啉甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

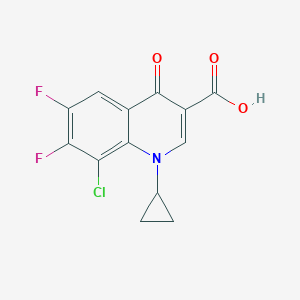

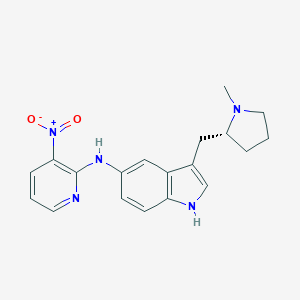

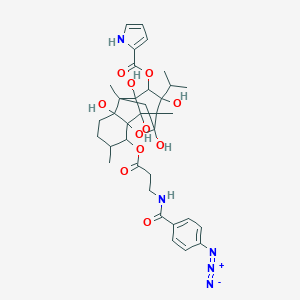

The compound of interest, 7-Chloro-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylic Acid, is a derivative of quinolone, a class of antibacterial agents. Quinolones are known for their potent activity against a variety of bacterial pathogens by targeting DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and cell division.

Synthesis Analysis

A new synthetic route for the synthesis of quinolone derivatives has been developed, starting from m-fluorotoluene to synthesize compounds like 7-chloro-6-fluoro-1-cyclopropyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. These compounds serve as intermediates for further synthesis of quinolone antibacterial agents. The process involves the construction of the quinoline ring through intramolecular cyclization and the introduction of a fluorine atom by replacing a nitro group with potassium fluoride .

Molecular Structure Analysis

The molecular structure of quinolone derivatives is critical for their antibacterial activity. The presence of a cyclopropyl group at the 1-position and a halogen at the 7-position appears to be significant for the activity. For instance, the 7-(4-hydroxyphenyl) analogue of a related compound showed a 6-fold increase in potency compared to the parent compound .

Chemical Reactions Analysis

Quinolone derivatives undergo various chemical reactions to yield compounds with potential antibacterial activity. For example, the displacement reactions of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives with pyrrolidine and piperidine resulted in the formation of potent antibacterial agents . These reactions are crucial for the development of new antibacterial drugs.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolone derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The introduction of different substituents at various positions on the quinoline ring can significantly alter these properties, affecting the compound's pharmacokinetics and pharmacodynamics. For instance, the introduction of a sulfinyl or sulfonyl group at the C-7 position was explored to synthesize new antibacterial agents .

科学研究应用

抗菌活性和合成

- 7-氯-1-环丙基-1,4-二氢-8-甲基-4-氧代-3-喹啉甲酸及其衍生物已被探索其抗菌特性。一项研究合成了各种类似物,发现某些化合物对金黄色葡萄球菌和铜绿假单胞菌等细菌的效力高于环丙沙星(Ye,1995)。

- 另一项研究重点关注这些化合物的合成和抗菌活性测试,特别是针对革兰氏阳性菌,如肺炎链球菌。在喹啉核心的某些位置引入甲基会增强其抗菌作用(Miyamoto 等,1995)。

化学合成和改性

- 对结构相似的乙基7-氯-1-环丙基-6-氟-1,4-二氢-5-甲基-4-氧代-1,8-萘啶-3-甲酸的制备进行了研究,该过程涉及选择性去质子化和甲基化。这突出了合成此类化合物所需的复杂性和精确性(Kiely,1991)。

电化学研究

- 对相关化合物1-环丙基-6-氟-1,4-二氢-7-(N-哌嗪基)-4-氧代-3-喹啉甲酸的电化学方面进行了研究。这项研究对于理解这些化合物的电化学性质和机制至关重要,这对它们在药物化学中的应用至关重要(Srinivasu 等,1999)。

体外抗分枝杆菌评估

- 类似于7-氯-1-环丙基-1,4-二氢-8-甲基-4-氧代-3-喹啉甲酸的化合物已被评估其体外抗分枝杆菌活性,显示了此类化合物在治疗包括结核病在内的细菌感染中的潜力(Senthilkumar 等,2009)。

安全和危害

属性

IUPAC Name |

7-chloro-1-cyclopropyl-8-methyl-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3/c1-7-11(15)5-4-9-12(7)16(8-2-3-8)6-10(13(9)17)14(18)19/h4-6,8H,2-3H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFBYOJZNJRIKFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N(C=C(C2=O)C(=O)O)C3CC3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

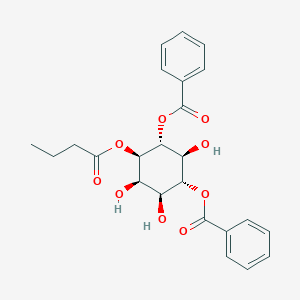

![[(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B125423.png)